molecular formula C7H5ClN2O3S B6318628 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 5800-59-9

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B6318628
CAS No.: 5800-59-9
M. Wt: 232.64 g/mol
InChI Key: SDCJBUKXFVQVKG-UHFFFAOYSA-N
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Description

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound with the molecular formula C7H5ClN2O2S2. It belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position and a thiadiazine ring fused with a benzene ring, along with a sulfone group at the 1,1-dioxide position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phosgene or its derivatives, followed by chlorination to introduce the chlorine atom at the 7th position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes. This action is mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubules .

Comparison with Similar Compounds

Similar Compounds

    Benzthiazide: Another benzothiadiazine derivative used as a diuretic.

    Hydrochlorothiazide: A widely used thiazide diuretic with similar structural features.

Uniqueness

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a sulfone group. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzothiadiazine derivatives .

Properties

IUPAC Name

7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)14(12,13)10-7(11)9-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCJBUKXFVQVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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